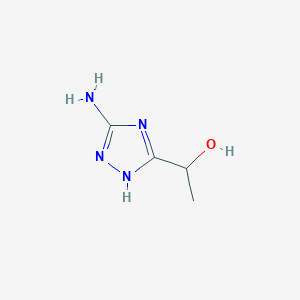

1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 3-position of the triazole ring. It is a white crystalline solid with high solubility in water. The compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

准备方法

The synthesis of 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Another method involves the use of aminoguanidine hydrochloride and succinic anhydride, followed by microwave irradiation to facilitate the reaction .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .

化学反应分析

1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.

Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with halogens or other substituents under appropriate conditions

Common reagents used in these reactions include hydrazine hydrate, sodium cyanate, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Synthesis and Chemical Properties

The synthesis of 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported for synthesizing derivatives of triazoles, including microwave-assisted techniques that enhance yield and purity. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been optimized using different solvents and reaction conditions to achieve high yields .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

Antimicrobial Properties

Research has demonstrated that compounds containing triazole rings possess significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains. For example, a study indicated that triazole derivatives demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans .

Antioxidant Activity

The antioxidant properties of triazole compounds have been investigated extensively. Ethanol extracts containing triazole derivatives have shown promising results in scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for developing supplements or drugs aimed at mitigating oxidative damage associated with various diseases .

Pharmaceutical Applications

Triazole compounds are widely recognized for their role in medicinal chemistry. They are integral to the development of antifungal agents such as fluconazole and itraconazole. The incorporation of this compound into drug formulations may enhance efficacy against resistant fungal strains .

Case Studies

Several studies highlight the potential applications of this compound:

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of synthesized triazole derivatives against a panel of microorganisms. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics .

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Triazole A | E. coli | 15 |

| Triazole B | S. aureus | 20 |

| Triazole C | C. albicans | 18 |

- Phytochemical Profiling : Another research effort focused on extracting bioactive compounds from plant sources using ethanol as a solvent. The study found that the extraction process was efficient in isolating phenolic compounds with antioxidant properties, suggesting potential applications in nutraceutical formulations .

作用机制

The mechanism of action of 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it inhibits kinases by binding to their active sites, thereby preventing phosphorylation and subsequent signal transduction. Similarly, it inhibits lysine-specific demethylase 1 by interacting with its catalytic domain, leading to the accumulation of methylated histones and altered gene expression .

相似化合物的比较

1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol can be compared with other similar compounds, such as:

1-(4-amino-1H-1,2,4-triazol-3-yl)ethanol: This compound differs in the position of the amino group, which can lead to variations in its biological activity and chemical reactivity.

1-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: This compound has a propanamide group instead of an ethanol group, which can affect its solubility and interaction with biological targets.

1-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide: This compound contains a pyridine-sulfonamide moiety, which enhances its antifungal activity compared to this compound.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical properties .

生物活性

1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and comparisons with related compounds.

Overview of Biological Activities

This compound exhibits a range of biological activities including:

- Antiviral Activity : The compound has shown effectiveness against various viral pathogens.

- Antibacterial Properties : It demonstrates activity against several bacterial strains, making it a potential candidate for antibiotic development.

- Antifungal Effects : The compound has been reported to inhibit the growth of fungal species.

- Anticancer Activity : Studies indicate that it can hinder the proliferation of cancer cells.

- Anticonvulsant Effects : There is evidence supporting its use in managing seizure disorders.

These activities make it a versatile compound in medicinal chemistry and drug development .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Kinase Inhibition : The compound binds to the active sites of various kinases, inhibiting phosphorylation and disrupting signal transduction pathways.

- Demethylase Inhibition : It inhibits lysine-specific demethylase 1 (LSD1), leading to increased levels of methylated histones and altered gene expression.

- Chitinase Inhibition : The compound also acts as an inhibitor of acidic mammalian chitinase, which may play a role in its antifungal activity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of 5-amino-4H-1,2,4-triazole with ethylene oxide or other alkylating agents in the presence of suitable solvents like ethanol .

Table 1: Synthesis Conditions for this compound

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Method A | 5-amino-4H-1,2,4-triazole + Ethylene oxide | Ethanol | 70% |

| Method B | 5-amino-4H-1,2,4-triazole + Alkyl halide | DMF | 65% |

| Method C | 5-amino-4H-1,2,4-triazole + Alkyl sulfonate | Water | 80% |

Case Studies and Research Findings

Numerous studies have documented the biological activities of this compound:

- Antibacterial Studies : A study evaluated the antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups .

- Anticancer Activity : Research conducted on various cancer cell lines (e.g., A375 melanoma cells) revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis at specific concentrations (10 µM and 30 µM) .

- Antifungal Testing : The antifungal efficacy was tested against Candida albicans, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antifungal agents .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other triazole derivatives:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1-(4-amino-1H-1,2,4-triazol-3-yl)ethanol | Moderate antibacterial | Different amino group position affects reactivity |

| 1-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | Enhanced anticancer | Propanamide group increases solubility |

| 1-(5-amino-pyridine-sulfonamide) | Strong antifungal | Contains pyridine moiety enhancing activity |

属性

IUPAC Name |

1-(3-amino-1H-1,2,4-triazol-5-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2(9)3-6-4(5)8-7-3/h2,9H,1H3,(H3,5,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXHEPGKUPBLIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NN1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。